molecular formula C22H29N3O3 B3890289 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

Cat. No. B3890289
M. Wt: 383.5 g/mol
InChI Key: GVKHYHCKHXZCBK-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as LMTX, is a small molecule drug that has been studied extensively in recent years for its potential therapeutic applications.

Scientific Research Applications

4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, frontotemporal dementia, and Parkinson's disease. In Alzheimer's disease, this compound has been shown to reduce the accumulation of tau protein in the brain, which is a hallmark of the disease. In frontotemporal dementia, this compound has been shown to improve cognitive function and reduce behavioral symptoms. In Parkinson's disease, this compound has been shown to reduce the accumulation of alpha-synuclein protein, which is a hallmark of the disease.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is not fully understood, but it is thought to involve the stabilization of tau protein and the inhibition of protein aggregation. Tau protein is a key component of the neuronal cytoskeleton, and its aggregation is thought to play a role in the development of neurodegenerative diseases. This compound has been shown to reduce the accumulation of tau protein in the brain, which may help to prevent or slow the progression of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the reduction of protein aggregation, the stabilization of tau protein, and the reduction of neuroinflammation. These effects are thought to contribute to the therapeutic potential of this compound in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments include its high purity and yield, as well as its well-characterized synthesis method. However, there are also limitations to using this compound, including its high cost and limited availability. These factors may limit the ability of researchers to use this compound in their experiments.

Future Directions

There are many future directions for research on 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, including the development of more efficient synthesis methods, the exploration of its therapeutic potential in other neurodegenerative diseases, and the investigation of its mechanism of action at the molecular level. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans. Overall, this compound represents a promising avenue for the development of new treatments for neurodegenerative diseases.

properties

IUPAC Name

(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-17-5-7-18(8-6-17)16-24-9-11-25(12-10-24)23-15-19-13-20(26-2)22(28-4)21(14-19)27-3/h5-8,13-15H,9-12,16H2,1-4H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKHYHCKHXZCBK-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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